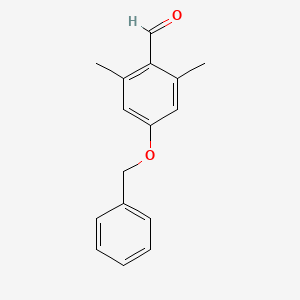
3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid is a compound with several interesting properties that make it a subject of scientific research in various fields. It has a molecular weight of 333.41 and its IUPAC name is 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO4S/c1-17(2,3)13-6-10-15(11-7-13)23(21,22)18-14-8-4-12(5-9-14)16(19)20/h4-11,18H,1-3H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular formula of the compound is C17H19NO4S .Scientific Research Applications
BIO-POTENT SULFONAMIDES
Sulfonamides, including derivatives of 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized and investigated for their potential antimicrobial properties. These derivatives exhibit significant activity, highlighting their potential in scientific research focused on antimicrobial applications (Dineshkumar & Thirunarayanan, 2019).
CRYSTAL STRUCTURE STUDIES
The crystal structures of certain sulfonamides, including derivatives related to 3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid, have been studied, providing valuable insights into their potential applications in material science and structural chemistry (Xiaowei Yan, Mao‐Lin Hu, & J. Xiong, 2007).
CHEMICAL SYNTHESIS AND APPLICATIONS
Sulfonamides and their derivatives are crucial in the synthesis of various bioactive compounds. The exploration of their synthesis and applications, such as in the creation of chiral sulfoxide auxiliaries for asymmetric synthesis, underscores their importance in chemical research and potential pharmaceutical applications (A. Sivakumar, G. S. Babu, & S. Bhat, 2001).
CATALYSIS AND ORGANIC SYNTHESIS
Sulfonamides, including tert-butyl phenyl sulfoxides, have been used as precatalysts in organic reactions. Their use facilitates product isolation and enhances the yield of organic synthesis processes, emphasizing their role in improving efficiency in organic chemistry (Mengnan Zhang et al., 2015).
PHARMACEUTICAL RESEARCH
In pharmaceutical research, sulfonamide derivatives have been synthesized and tested for their antibacterial activity, offering potential avenues for developing new antibacterial agents. This highlights the role of such compounds in addressing the challenge of bacterial resistance to existing drugs (C. Saravanan et al., 2013).
Mechanism of Action
Target of Action
The primary target of 3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid is yeast sirtuin (Sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity. The name Sir2 comes from the yeast gene ‘silent mating-type information regulation 2’, the gene responsible for cellular regulation in yeast.
Mode of Action
It is known to inhibit the activity of yeast sirtuin (sir2p), which plays a key role in cellular regulation . The compound’s unique structure, which includes a benzoic acid derivative, may contribute to its reactivity and stability .
Pharmacokinetics
Its molecular weight of 3333999938964844 may influence its bioavailability and pharmacokinetics.
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability . For instance, the compound’s melting point range is between 165 °C and 167 °C , which may influence its stability in different environments.
Biochemical Analysis
Biochemical Properties
3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as hepatic gluconeogenesis and lipogenesis . The sulfonamide group in this compound is known to form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit hepatic gluconeogenesis and lipogenesis, which are critical metabolic processes in liver cells . Additionally, this compound can affect cell signaling pathways by interacting with specific receptors or enzymes, leading to altered gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. The sulfonamide group in this compound forms hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metabolic pathways and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate metabolic pathways without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound inhibits enzymes involved in hepatic gluconeogenesis and lipogenesis, leading to reduced glucose production and lipid synthesis . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites and intermediates in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as it may interact with different biomolecules in specific cellular environments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with enzymes involved in energy metabolism and oxidative stress responses.
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)13-7-9-15(10-8-13)23(21,22)18-14-6-4-5-12(11-14)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOBMYOUALVYHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428883 |
Source


|
| Record name | T5833126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881819-36-9 |
Source


|
| Record name | T5833126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
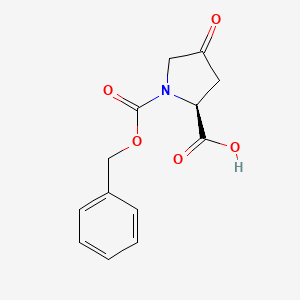
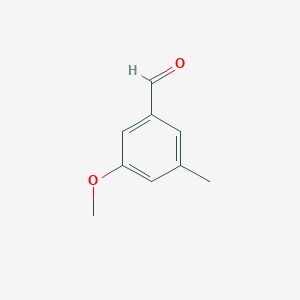
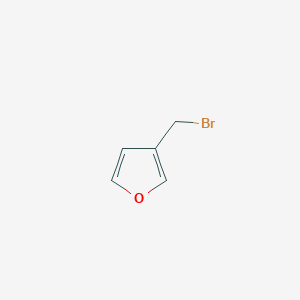
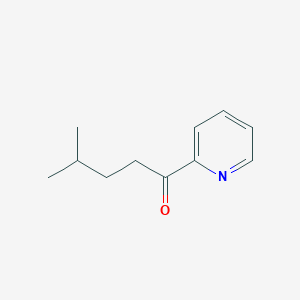
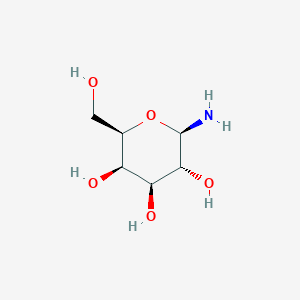
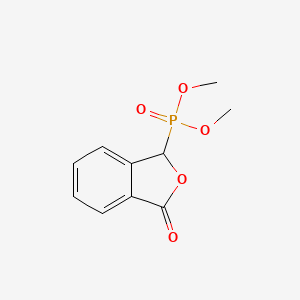
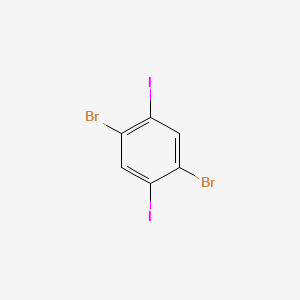
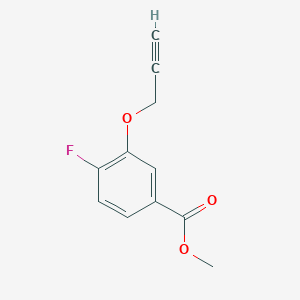

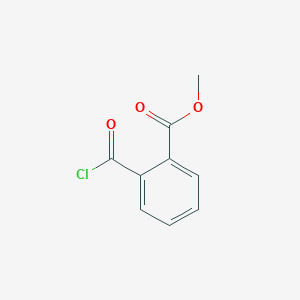
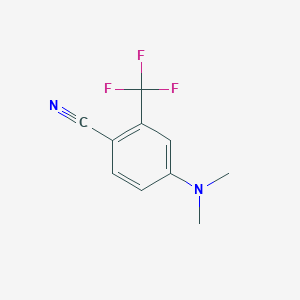
![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)

